2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Overview
Description
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H20FNO5 and its molecular weight is 313.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . These targets play crucial roles in bacterial cell wall synthesis and muscle contraction, respectively.
Mode of Action
Compounds with similar structures have been involved in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds through the interaction of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
Based on its potential role in suzuki–miyaura coupling reactions , it may be involved in the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds being synthesized.
Pharmacokinetics
Similar compounds have been used in the synthesis of ionic liquids , which are known for their excellent solubility in various solvents and potential for drug delivery applications.
Result of Action
If used in the synthesis of glucosamine synthase inhibitors , it could potentially inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura coupling reactions are known to be influenced by the choice of solvent and the presence of a catalyst
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFIVUMVHJADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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